3-methylsulfanyl-5-phenyl-1H-pyrazole
Description
Properties
CAS No. |
55752-63-1 |
|---|---|
Molecular Formula |
C10H10N2S |
Molecular Weight |
190.27g/mol |
IUPAC Name |
3-methylsulfanyl-5-phenyl-1H-pyrazole |
InChI |
InChI=1S/C10H10N2S/c1-13-10-7-9(11-12-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) |
InChI Key |
GWFPTEIQBSEGIF-UHFFFAOYSA-N |
SMILES |
CSC1=NNC(=C1)C2=CC=CC=C2 |
Canonical SMILES |
CSC1=NNC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization
In a representative procedure, 3-(methylsulfanyl)-1-phenylprop-2-en-1-one reacts with hydrazine hydrate in ethanol under reflux. The α,β-unsaturated ketone precursor is synthesized via Claisen-Schmidt condensation between acetophenone and methylsulfanylacetic acid, followed by dehydration. This method yields the target pyrazole in ~68% efficiency, with purity confirmed by HPLC (>95%). Key parameters include:
-
Temperature : 80–90°C
-
Reaction time : 6–8 hours
-
Solvent : Ethanol or methanol
The reaction mechanism proceeds through nucleophilic attack of hydrazine on the carbonyl group, followed by tautomerization and aromatization.
Post-Cyclization Functionalization
Thiolation of Preformed Pyrazole Intermediates
An alternative route involves introducing the methylsulfanyl group post-cyclization. For example, 5-phenyl-1H-pyrazol-3-ol undergoes thionation using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide), yielding 3-thioxo-5-phenyl-1H-pyrazol-3(2H)-one. Subsequent methylation with methyl iodide in the presence of potassium carbonate affords the target compound.
Key Data:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Thionation | Lawesson’s reagent | Toluene, 110°C | 82 |
| Methylation | CH₃I, K₂CO₃ | DMF, 60°C | 75 |
This method avoids the need for specialized starting materials but requires stringent control over stoichiometry to prevent over-methylation.
One-Pot Modular Synthesis
Recent advancements leverage iodine-dimethyl sulfoxide (DMSO) systems to streamline pyrazole formation. A 2028 study demonstrated that reacting 3-(methylsulfanyl)acetophenone with phenylhydrazine in ethanol, catalyzed by iodine (0.1 equiv) and DMSO (3 equiv), produces the target compound in a single step. The oxidative environment of DMSO facilitates dehydrogenation, directly yielding the aromatic pyrazole.
Optimization Insights:
-
Catalyst load : Excess iodine (>0.2 equiv) reduces yield due to side reactions.
-
Solvent polarity : Ethanol outperforms DMF or THF, enhancing solubility of intermediates.
-
Yield : 85% (isolated), with a reaction time of 4 hours at 70°C.
Comparative Analysis of Methodologies
The table below contrasts the efficiency, scalability, and practicality of major synthetic routes:
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | High atom economy | Requires specialized precursors | 68 | Moderate |
| Post-functionalization | Flexible modification | Multi-step, costly reagents | 75 | Low |
| One-pot synthesis | Rapid, minimal purification | Sensitivity to ox. conditions | 85 | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
